N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound that features a benzimidazole moiety linked to a furan ring via a phenyl groupBenzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and inhibit the replication of cancer cells. Additionally, it can interact with enzymes involved in microbial metabolism, leading to the inhibition of microbial growth. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]thiazole-2-carboxamide: Similar structure but with a thiazole ring instead of a furan ring.
N-[4-(1H-benzimidazol-2-yl)phenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide is unique due to the presence of both benzimidazole and furan moieties, which contribute to its diverse biological activities. The combination of these two heterocyclic systems enhances the compound’s potential as a multifunctional agent in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQKNOSKYQWLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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